2-Benzyloxy Atorvastatin Acetonide
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Overview
Description
2-Benzyloxy Atorvastatin Acetonide: is a chemical compound that serves as an intermediate in the synthesis of atorvastatin, a widely used statin medication for lowering cholesterol levels. This compound is characterized by its complex molecular structure, which includes a benzyloxy group and an acetonide protective group. It is primarily utilized in the pharmaceutical industry for the development of cardiovascular drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyloxy Atorvastatin Acetonide typically involves multiple steps, starting from simpler organic molecules. One common route includes the protection of atorvastatin with an acetonide group to prevent unwanted reactions during subsequent steps. The benzyloxy group is then introduced through a series of reactions involving benzyl alcohol and appropriate catalysts. The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This involves the use of large reactors, precise temperature control, and continuous monitoring of reaction progress. The final product is purified through crystallization or chromatography techniques to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 2-Benzyloxy Atorvastatin Acetonide undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products:
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Hydroxylated atorvastatin derivatives.
Substitution: Various substituted atorvastatin derivatives.
Scientific Research Applications
2-Benzyloxy Atorvastatin Acetonide is extensively used in scientific research, particularly in the fields of:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: For studying the effects of statins on cellular processes.
Medicine: In the development of new cardiovascular drugs and understanding their mechanisms.
Industry: For large-scale production of atorvastatin and related compounds.
Mechanism of Action
The mechanism of action of 2-Benzyloxy Atorvastatin Acetonide is primarily related to its role as a precursor in the synthesis of atorvastatin. Atorvastatin functions by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase, which is crucial in the biosynthesis of cholesterol. This inhibition leads to a decrease in cholesterol levels, thereby reducing the risk of cardiovascular diseases. The benzyloxy and acetonide groups protect the molecule during synthesis, ensuring the integrity of the active site.
Comparison with Similar Compounds
Atorvastatin: The parent compound, widely used as a cholesterol-lowering agent.
Rosuvastatin: Another statin with a similar mechanism of action but different molecular structure.
Simvastatin: A statin with a different side chain but similar cholesterol-lowering effects.
Uniqueness: 2-Benzyloxy Atorvastatin Acetonide is unique due to its specific protective groups, which facilitate the synthesis of atorvastatin without interfering with its active site. This makes it a valuable intermediate in the pharmaceutical industry, ensuring the efficient production of high-purity atorvastatin.
Properties
IUPAC Name |
2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-[(2-phenylmethoxyphenyl)carbamoyl]-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H45FN2O6/c1-28(2)40-39(42(49)45-35-17-11-12-18-36(35)50-27-29-13-7-5-8-14-29)38(30-15-9-6-10-16-30)41(31-19-21-32(44)22-20-31)46(40)24-23-33-25-34(26-37(47)48)52-43(3,4)51-33/h5-22,28,33-34H,23-27H2,1-4H3,(H,45,49)(H,47,48)/t33-,34-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBQAHMIZJGDQL-KKLWWLSJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5OCC6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@@H](OC(O2)(C)C)CC(=O)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5OCC6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H45FN2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
704.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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